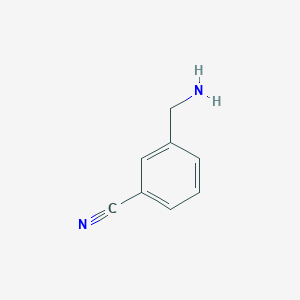

3-(Aminomethyl)benzonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(aminomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKPORAVEUOIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146233 | |

| Record name | Benzonitrile, 3-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-24-3 | |

| Record name | Benzonitrile, 3-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-(Aminomethyl)benzonitrile: Properties, Synthesis, and Applications

Abstract

As a pivotal bifunctional molecule, 3-(Aminomethyl)benzonitrile presents a unique chemical scaffold for innovation in medicinal chemistry and advanced organic synthesis. This technical guide provides an in-depth analysis of its core chemical and physical properties, proven synthetic routes, characteristic reactivity, and key applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use as a versatile building block in complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, also known as 3-cyanobenzylamine, is an aromatic compound distinguished by the presence of two highly reactive functional groups: a primary aminomethyl group (-CH₂NH₂) and a nitrile group (-C≡N), positioned meta to each other on a benzene ring. This unique arrangement makes it an invaluable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] The nucleophilic primary amine readily participates in reactions such as acylation, alkylation, and condensation, while the electrophilic nitrile group can be hydrolyzed, reduced, or engaged in cycloaddition reactions. This dual reactivity allows for sequential and controlled modifications, providing a strategic advantage in multistep synthetic pathways, particularly in the construction of diverse molecular scaffolds for drug discovery.[1]

Core Physicochemical & Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its successful application in experimental work. These parameters dictate choices regarding reaction conditions, solvent systems, purification methods, and storage. The essential properties of this compound are summarized below.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 3-Cyanobenzylamine, m-Cyanobenzylamine | [2][3] |

| CAS Number | 10406-24-3 | [4][5] |

| Molecular Formula | C₈H₈N₂ | [4][5] |

| Molecular Weight | 132.16 g/mol | [4][5] |

| Physical Form | Liquid; Colorless to Pale-yellow/Yellow-brown | [6] |

| Boiling Point | 263.0 °C at 760 mmHg; 115 °C at 1 mmHg | [4][7] |

| Melting Point | 102-103 °C (Note: Conflicting data exists) | [8] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 112.9 °C | [4] |

| Purity (Typical) | 95% - 98% | [2][9] |

Note on Physical State and Melting Point: There is a discrepancy in reported data, with some sources listing it as a liquid and others providing a melting point.[8] This may be due to variations in purity or the existence of different polymorphic forms. Researchers should verify the physical state of their specific batch upon receipt.

Synthesis and Reactivity: A Mechanistic Perspective

The utility of this compound is rooted in the distinct and complementary reactivity of its amine and nitrile functionalities.

Common Synthetic Pathways

While numerous methods exist, a prevalent laboratory and industrial approach involves the reduction of the corresponding nitrile or the amination of a benzyl halide. A common precursor is 3-cyanobenzyl bromide, which can be reacted with an ammonia source to yield the desired product. Another strategy is the ammoxidation of 3-methylbenzonitrile, an industrial process that involves oxidation in the presence of ammonia.[10]

The choice of synthetic route is often a trade-off between starting material availability, cost, scale, and desired purity. For instance, reduction of 3-cyanobenzaldehyde via reductive amination offers a clean and efficient pathway.

Characteristic Reactions

The primary amine is a strong nucleophile and readily undergoes:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

-

Cyclization Reactions: Acting as a dinucleophile in concert with the nitrile group or another introduced functionality to form heterocyclic rings like pyrimidines and quinazolines.[1]

The nitrile group can be transformed via:

-

Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.

-

Reduction: Conversion to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Addition Reactions: Nucleophilic addition to the carbon-nitrogen triple bond, for example, with Grignard reagents.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is realized in its application as a versatile scaffold. Its structure is a recurring motif in the development of pharmacologically active agents.

Analogous structures, such as 4-(Aminomethyl)-3-methylbenzonitrile, serve as crucial building blocks for synthesizing inhibitors of key therapeutic targets like Son of sevenless homolog 1 (Sos1) for RAS-driven cancers and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases for treating anemia and ischemic diseases.[11] The aminomethylbenzonitrile core provides a rigid framework that can be readily functionalized to optimize binding affinity and pharmacokinetic properties.

Experimental Protocol: Representative N-Acylation

To illustrate its utility, the following protocol details a standard N-acylation reaction. This procedure is foundational and serves as a self-validating system for confirming the reactivity of the amine group.

Objective: To synthesize N-(3-cyanobenzyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq) as a base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

-

Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated when using an acid chloride.

-

Acylating Agent Addition: Add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.

-

Extraction & Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final amide.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

-

Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handling: Avoid breathing vapors and ensure adequate ventilation. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere at recommended temperatures of 2-8°C. It should be kept away from heat, sparks, and open flames.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations through a licensed disposal company.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its well-defined bifunctional nature provides a reliable and predictable platform for building complex molecules. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate innovation in drug discovery and materials science.

References

- This compound | CAS#:10406-24-3 | Chemsrc. (n.d.).

- This compound | CAS 10406-24-3 | AMERICAN ELEMENTS ®. (n.d.).

- CAS 10406-24-3 | this compound - Alchem.Pharmtech. (n.d.).

- This compound - 10406-24-3 - Taizhou Chuangyuan Industrial Technology Co., Ltd. (n.d.).

- Specifications of this compound - Capot Chemical. (n.d.).

- 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem. (n.d.).

- Process for the preparation of 3-aminobenzonitrile replace - Google Patents. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- This compound HYDROCHLORIDE | CAS 40896-74-0. (n.d.).

- Preparation of Benzonitriles, Part 3: By Ammoxidation - YouTube. (2022, August 13).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - 10406-24-3 - Taizhou Chuangyuan Industrial Technology Co., Ltd. [tzchemical.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 10406-24-3 [sigmaaldrich.com]

- 7. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3-(Aminomethyl)benzonitrile CAS number 10406-24-3 information

An In-depth Technical Guide to 3-(Aminomethyl)benzonitrile (CAS: 10406-24-3)

Authored by a Senior Application Scientist

Abstract

This compound, also known as 3-cyanobenzylamine, is a bifunctional aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique structure, incorporating a nucleophilic primary amine and an electrophilic nitrile group connected by a meta-substituted benzene ring, renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

Physicochemical and Structural Characteristics

This compound is typically encountered as a liquid at room temperature. The molecule's properties are dictated by its three key functional components: the aromatic ring, the primary aminomethyl group (-CH₂NH₂), and the nitrile group (-C≡N). The aminomethyl group provides a site for nucleophilic attack and salt formation, while the nitrile group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid, making it a valuable synthon.[1]

Chemical Structure

The structural representation of this compound is fundamental to understanding its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for planning reactions, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 10406-24-3 | [2][3][4] |

| Molecular Formula | C₈H₈N₂ | [2][3][4][5] |

| Molecular Weight | 132.16 g/mol | [2][3][5] |

| Physical Form | Liquid | |

| Boiling Point | 263.0 ± 15.0 °C at 760 mmHg 115 °C at 1 mmHg | [2][3][6] |

| Density | 1.1 ± 0.1 g/cm³ | [2][3][5] |

| Flash Point | 112.9 ± 20.4 °C | [2][3] |

| Refractive Index | 1.573 | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [2] |

| Synonyms | 3-Cyanobenzylamine, m-Cyanobenzylamine, α-Amino-m-tolunitrile | [3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristic signals in key spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of hydrogen atom. The aromatic protons are expected to appear as complex multiplets in the downfield region (~7.2-7.6 ppm). The benzylic protons of the aminomethyl group (-CH₂) would likely present as a singlet around 3.8-4.0 ppm. The primary amine protons (-NH₂) typically appear as a broad singlet that can vary in chemical shift (commonly ~1.5-2.5 ppm) depending on concentration and solvent; this signal will disappear upon exchange with D₂O.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic aminomethyl carbon. The nitrile carbon (C≡N) is expected to have a chemical shift around 118-120 ppm. The benzylic carbon (-CH₂) signal should appear in the 40-45 ppm region.[7] The aromatic carbons will resonate in the ~125-140 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. A primary amine exhibits two characteristic N-H stretching bands in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretching).[7] The nitrile group (C≡N) will show a sharp, medium-intensity absorption peak around 2230 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the reduction of a precursor containing the 3-cyanobenzyl moiety. A common and effective laboratory-scale method involves the reduction of 3-cyanobenzaldehyde.

Representative Synthesis Workflow: Reduction of 3-Cyanobenzaldehyde

This process involves the reductive amination of 3-cyanobenzaldehyde. The aldehyde is first condensed with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine. This one-pot method is often efficient and avoids the isolation of the intermediate imine.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via reductive amination of 3-cyanobenzaldehyde.

Materials:

-

3-Cyanobenzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (1.0 eq) and ammonium acetate (7-10 eq). Dissolve the solids in methanol.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, minimizing side reactions. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by adding water. Reduce the volume of methanol under reduced pressure. Partition the residue between dichloromethane and saturated NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Strategy

The crude product often requires purification to remove unreacted starting materials and byproducts.

-

Distillation: Given its liquid nature and boiling point, vacuum distillation is an effective method for purification on a larger scale.[8]

-

Column Chromatography: For smaller scales or to achieve high purity, silica gel column chromatography is recommended. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity by adding methanol, can effectively separate the product from less polar impurities.

Reactivity and Applications in Drug Development

This compound is a valuable building block primarily due to the orthogonal reactivity of its amine and nitrile functionalities.[1]

-

Nucleophilic Amine: The primary amine readily participates in reactions such as acylation, alkylation, reductive amination, and condensation to form heterocycles. This makes it a key component in constructing libraries of compounds for high-throughput screening.

-

Versatile Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine (creating a diamine scaffold), or act as an electrophile in cyclization reactions.

This dual functionality has been exploited in the synthesis of various heterocyclic systems, including pyrimidines and quinazolines, which are prevalent scaffolds in many approved drugs.[1] Its utility as a starting material in the development of inhibitors for therapeutic targets like Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases highlights its importance in modern drug discovery.[9]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[2]

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Avoid inhalation of vapor or mist. Wash hands thoroughly after handling.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage is at 2-8°C, under an inert atmosphere, and protected from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[2]

Conclusion

This compound (CAS: 10406-24-3) is a cornerstone building block for synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and commercial availability make it an indispensable tool for researchers. A thorough understanding of its characteristics, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

- This compound | CAS#:10406-24-3 | Chemsrc. (n.d.).

- This compound | CAS 10406-24-3 | AMERICAN ELEMENTS ®. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (2014).

- Process for the preparation of 3-aminobenzonitrile replace - Google Patents. (n.d.).

- Process for the preparation of substituted 3-aminobenzonitriles - Google Patents. (n.d.).

- Purification of Benzonitrile - Chempedia - LookChem. (n.d.).

- How can I purify impure benzonitrile? - ResearchGate. (2017, July 23).

- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.).

- 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 10406-24-3 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-(Aminomethyl)benzonitrile

This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzonitrile, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic profile, synthesis, and its pivotal role as a scaffold in medicinal chemistry, particularly in the development of targeted therapeutics.

Introduction: A Versatile Building Block

This compound, also known as 3-cyanobenzylamine, is an organic compound featuring a benzene ring substituted with an aminomethyl group (-CH₂NH₂) and a nitrile group (-C≡N) at the meta position. This unique arrangement of a nucleophilic primary amine and an electrophilic nitrile function imparts a rich and versatile reactivity profile, making it a valuable starting material and intermediate in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1][2]

Key Identifiers and Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 10406-24-3 | [3] |

| Molecular Formula | C₈H₈N₂ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 263.0 ± 15.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

Molecular Structure and Reactivity Analysis

The molecular structure of this compound is the foundation of its chemical behavior. The presence of both an electron-donating aminomethyl group and an electron-withdrawing nitrile group on the same aromatic ring creates a unique electronic environment that dictates its reactivity in chemical syntheses.

The primary amine of the aminomethyl group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation.[5] Conversely, the nitrile group, with its electrophilic carbon atom, is susceptible to nucleophilic attack, leading to transformations such as hydrolysis to a carboxylic acid or reduction to a primary amine.[6] The meta-substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of 3-cyanobenzaldehyde. This transformation can be achieved through reductive amination.

Caption: Reductive amination of 3-cyanobenzaldehyde.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 3-cyanobenzaldehyde.

Materials:

-

3-Cyanobenzaldehyde

-

Ammonia (in methanol)

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

Methanol (solvent)

-

Standard glassware for organic synthesis and purification

Procedure:

-

In a high-pressure reaction vessel, dissolve 3-cyanobenzaldehyde in methanol.

-

Add a solution of ammonia in methanol to the reaction mixture.

-

Carefully add a catalytic amount of Raney Nickel to the vessel.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature for several hours, monitoring the uptake of hydrogen.

-

Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and quality control.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The methylene protons (-CH₂-) will typically be a singlet around δ 3.8-4.0 ppm. The amine protons (-NH₂) will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected chemical shifts include the nitrile carbon (-C≡N) around δ 118-120 ppm, the aromatic carbons in the range of δ 128-140 ppm, and the methylene carbon (-CH₂-) of the aminomethyl group at approximately δ 45-50 ppm.[7][8]

4.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9][10]

-

N-H stretch: A medium to strong, broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C≡N stretch: A sharp, medium-intensity absorption around 2230 cm⁻¹ for the nitrile group.[9]

-

C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

-

C-N stretch: An absorption in the fingerprint region, typically around 1020-1250 cm⁻¹.

-

Aromatic C=C bends: Absorptions in the 1400-1600 cm⁻¹ region.

4.4. Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 132. A prominent fragment would likely be the loss of an amino group (-NH₂) to give a peak at m/z = 116, or the loss of the entire aminomethyl group to form a cyanophenyl cation. Another characteristic fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would result in a fragment at m/z = 104 (loss of NH₂CH₂).[11][12][13]

Applications in Medicinal Chemistry and Drug Development

This compound and its derivatives are crucial building blocks in the synthesis of various pharmacologically active compounds, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[14][15][16]

5.1. Scaffold for DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[14] Inhibiting DPP-4 prolongs the action of these hormones, leading to better glycemic control. Several marketed DPP-4 inhibitors, such as Alogliptin and Trelagliptin, incorporate a cyanobenzyl moiety derived from precursors structurally related to this compound.[17][18][19]

Caption: Mechanism of action of DPP-4 inhibitors.

5.2. Synthesis of Trelagliptin: A Case Study

While Trelagliptin itself is synthesized from a fluorinated analog, the core synthetic strategy highlights the utility of the cyanobenzylamine scaffold. The synthesis involves the coupling of a substituted pyrimidinedione with a chiral aminopiperidine, where the cyanobenzyl group is introduced early in the synthetic sequence.[1][18][20] The nitrile group is a key pharmacophoric feature that often interacts with the active site of the target enzyme.

Conclusion

This compound stands out as a molecule of significant synthetic utility. Its bifunctional nature allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists. The insights provided in this guide regarding its structure, reactivity, synthesis, and spectroscopic properties are intended to empower researchers in their pursuit of novel therapeutics and advanced chemical entities. The continued exploration of this and related scaffolds promises to yield new and improved drug candidates for a variety of diseases.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Figshare. (2021). Synthesis of Trelagliptin Succinate - Organic Process Research & Development.

- Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.

- Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

- Google Patents. (2016). CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.

- Google Patents. (1997). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.

- Google Patents. (2019). CN110950840B - Preparation method of trelagliptin succinate.

- Google Patents. (2016). CN105622575A - Preparation method of Trelagliptin.

- National Institutes of Health. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- SpectraBase. (n.d.). 3-(N-Tert-butyl-N-benzylamino)benzonitrile.

- National Institutes of Health. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

- National Institutes of Health. (2021). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB.

- ChemSrc. (n.d.). This compound.

- National Institutes of Health. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.

- Google Patents. (2016). CN105503878A - Synthesis method of anagliptin.

- LibreTexts. (2021). Reactivity of Nitriles.

- ResearchGate. (n.d.). 1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI....

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- ResearchGate. (2014). Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- Google Patents. (2014). CN103951669A - Synthesis method of Anagliptin key intermediate.

- LibreTexts. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups.

- University of Calgary. (n.d.). Infrared (IR) Spectroscopy.

- University of Cambridge. (n.d.). Tables For Organic Structure Analysis.

- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.

- Quick Company. (n.d.). A Process For Preparation Of Anagliptin Hydrochloride.

- NIST WebBook. (n.d.). Benzonitrile, 3-methyl-.

- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.

Sources

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]

- 19. CN110950840B - Preparation method of trelagliptin succinate - Google Patents [patents.google.com]

- 20. Collection - Synthesis of Trelagliptin Succinate - Organic Process Research & Development - Figshare [figshare.com]

An In-depth Technical Guide to 3-(Aminomethyl)benzonitrile: A Versatile Building Block in Modern Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3-(Aminomethyl)benzonitrile, a key intermediate in medicinal chemistry.

Introduction

This compound, a bifunctional aromatic molecule, has emerged as a significant building block in the landscape of medicinal chemistry. Its unique structure, featuring a reactive primary amine and a versatile nitrile group appended to a benzene ring, offers a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and its burgeoning role in the development of novel therapeutic agents. The strategic incorporation of the this compound moiety has been instrumental in the design of compounds targeting a range of diseases, underscoring its importance for professionals in drug discovery and development.[1][2]

Molecular and Physicochemical Profile

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 10406-24-3 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 263.0 ± 15.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 112.9 ± 20.4 °C | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a nitrile or the amination of a benzyl halide derivative. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and laboratory capabilities.

Experimental Protocol: Reductive Amination of 3-Cyanobenzaldehyde

A prevalent and efficient method for the synthesis of this compound is the reductive amination of 3-cyanobenzaldehyde. This two-step, one-pot procedure involves the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a source of ammonia, typically ammonium chloride (1.5 eq) and a base like sodium hydroxide to generate ammonia in situ, or use a solution of ammonia in methanol. Stir the reaction mixture at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.2 eq), portion-wise to the stirred solution, maintaining a low temperature. The borohydride reduces the C=N double bond of the imine to a C-N single bond.

-

Work-up and Purification: After the reduction is complete, as indicated by TLC, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. The aqueous residue is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to obtain the final product in high purity.

Causality of Experimental Choices:

-

Solvent: Methanol is an excellent solvent for both the aldehyde and the reducing agent, facilitating a homogenous reaction mixture.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine in the presence of the nitrile group, which is less reactive towards it under these conditions. More powerful reducing agents like lithium aluminum hydride would reduce both the imine and the nitrile.

-

Temperature Control: The addition of the reducing agent is performed at low temperatures to control the exothermic reaction and prevent the formation of byproducts.

Caption: Reductive amination workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 7.2-7.6 ppm. The benzylic protons of the aminomethyl group (-CH₂-NH₂) would typically appear as a singlet around 3.8-4.0 ppm, and the amine protons (-NH₂) would be observed as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitrile group appearing in the characteristic downfield region for nitriles (around 118-120 ppm). The benzylic carbon will be observed around 45-50 ppm. |

| FT-IR | The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹, and the C-N stretching will be in the 1000-1250 cm⁻¹ region.[] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group or the nitrile group. |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] The presence of both a nucleophilic amine and an electrophilic (or transformable) nitrile group allows for its incorporation into diverse molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Role as a Versatile Scaffold in Kinase Inhibitor Synthesis

The benzonitrile moiety is a well-established pharmacophore in numerous kinase inhibitors.[7] The nitrile group can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing binding affinities with target proteins.[2] The aminomethyl group provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been explored in the synthesis of inhibitors for various kinases, including those implicated in cancer and inflammatory diseases. The general strategy involves the acylation or alkylation of the primary amine to introduce recognition elements that can interact with specific residues in the kinase active site.

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds. The primary amine can participate in cyclization reactions with suitable dielectrophiles to form nitrogen-containing heterocycles, which are prevalent structures in many approved drugs.[8] For example, it can be envisioned to participate in reactions to form pyrimidines, quinazolines, and other fused heterocyclic systems.[8]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool in the construction of novel, biologically active molecules. As the demand for targeted therapeutics continues to grow, the strategic application of this and related benzonitrile derivatives is poised to play an increasingly critical role in the future of drug discovery.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

- Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.

- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.

- MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

- ResearchGate. (2020). The chemical structure of some biologically important benzonitrile derivatives.

- ResearchGate. (n.d.). Synthesis of diverse heterocycles from β-enaminonitriles.

- ChemSrc. (n.d.). This compound.

- Amanote Research. (2018). Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. mlunias.com [mlunias.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. sciencescholar.us [sciencescholar.us]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzonitrile

Introduction

3-(Aminomethyl)benzonitrile is a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a primary amine and a nitrile group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science.[1] The primary amino group serves as a potent nucleophile, while the nitrile group can act as an electrophile or be transformed into other functional groups, enabling the synthesis of a diverse range of molecular scaffolds.[1][2] This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, offering field-proven insights into experimental choices and self-validating protocols.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several key starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and tolerance for specific reagents and reaction conditions. This guide will focus on three primary, industrially relevant, and laboratory-proven strategies:

-

Reductive Amination of 3-Cyanobenzaldehyde: A direct and efficient one-pot method.

-

Nucleophilic Substitution of 3-(Bromomethyl)benzonitrile: A versatile route allowing for various nitrogen sources.

-

Direct Catalytic Hydrogenation of 3-Cyanobenzonitrile: A clean and atom-economical approach.

Pathway 1: Reductive Amination of 3-Cyanobenzaldehyde

Reductive amination is a cornerstone of modern amine synthesis, converting a carbonyl group to an amine via an intermediate imine.[3] This method is highly favored in both academic and industrial settings due to its efficiency and the ability to be performed as a one-pot reaction under relatively mild conditions.[3][4]

Causality Behind Experimental Choices

The reaction proceeds in two main stages: the formation of an imine from 3-cyanobenzaldehyde and a nitrogen source (typically ammonia), followed by the in-situ reduction of the imine to the corresponding amine.[5] The choice of a mild reducing agent is critical to the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice because it is selective for the reduction of the imine in the presence of the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[4][6] The reaction is typically carried out at a slightly acidic pH to facilitate imine formation without promoting the hydrolysis of the reducing agent.[3]

Experimental Protocol

Materials:

-

3-Cyanobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture in portions. Caution: NaBH₃CN can release toxic byproducts like HCN and NaCN during workup.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2 M NaOH until the pH is >10.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Cyanobenzaldehyde | [7][8] |

| Key Reagents | NH₄Cl, NaBH₃CN | [3][6] |

| Typical Yield | 70-85% | N/A |

| Purity | >95% after purification | [9] |

Logical Workflow Diagram

Caption: Reductive amination pathway to this compound.

Pathway 2: Nucleophilic Substitution of 3-(Bromomethyl)benzonitrile

This pathway utilizes the highly reactive benzylic bromide of 3-(bromomethyl)benzonitrile for nucleophilic substitution.[10][11] A common and effective method for this transformation is the Gabriel synthesis, which provides a controlled route to primary amines, avoiding the over-alkylation often seen with direct amination.[12][13]

Causality Behind Experimental Choices

The Gabriel synthesis employs potassium phthalimide as a surrogate for the ammonia anion.[12] The phthalimide nitrogen is deprotonated to form a nucleophile that attacks the electrophilic carbon of the 3-(bromomethyl)benzonitrile in an Sₙ2 reaction.[13] The resulting N-alkylated phthalimide is then cleaved to release the primary amine.[14] Hydrazine is a common reagent for this cleavage, as it forms a stable phthalhydrazide precipitate that can be easily removed by filtration.[12] This method is advantageous for producing primary amines with high purity.[15]

Experimental Protocol

Part A: Synthesis of N-(3-Cyanobenzyl)phthalimide

Materials:

-

3-(Bromomethyl)benzonitrile[11]

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain crude N-(3-cyanobenzyl)phthalimide.

Part B: Hydrazinolysis to this compound

Materials:

-

N-(3-Cyanobenzyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Suspend the crude N-(3-cyanobenzyl)phthalimide in ethanol.

-

Add hydrazine hydrate (1.5 eq) to the suspension.

-

Reflux the mixture for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add 2 M HCl to dissolve any remaining amine.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with a saturated aqueous solution of sodium carbonate until the pH is >10.

-

Extract the product with dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-(Bromomethyl)benzonitrile | [11] |

| Key Reagents | Potassium phthalimide, Hydrazine hydrate | [12][15] |

| Typical Yield | 75-90% (over two steps) | N/A |

| Purity | >97% after purification | [9] |

Logical Workflow Diagram

Caption: Gabriel synthesis of this compound.

Pathway 3: Direct Catalytic Hydrogenation of 3-Cyanobenzonitrile

The catalytic reduction of nitriles is a direct and atom-economical method for the synthesis of primary amines.[16] This approach involves the hydrogenation of the nitrile group over a metal catalyst.

Causality Behind Experimental Choices

The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary amine and to avoid the formation of secondary and tertiary amine byproducts.[16] Raney nickel and palladium on carbon are common heterogeneous catalysts for this transformation.[16] The reaction is typically carried out in a solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. The ammonia competes with the product primary amine for reaction with the intermediate imine, thereby favoring the formation of the desired primary amine. High pressure and elevated temperature are often required to drive the reaction to completion.

Experimental Protocol

Materials:

-

3-Cyanobenzonitrile

-

Raney Nickel or 10% Palladium on Carbon

-

Ethanol saturated with ammonia

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, charge a solution of 3-cyanobenzonitrile (1.0 eq) in ethanol saturated with ammonia.

-

Carefully add the Raney Nickel or Pd/C catalyst (5-10 wt%).

-

Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 atm).

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Cyanobenzonitrile | N/A |

| Key Reagents | H₂, Raney Ni or Pd/C, NH₃ | [16] |

| Typical Yield | 80-95% | N/A |

| Purity | >98% after distillation | [9] |

Logical Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 10406-24-3 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-(ブロモメチル)ベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Key Derivatives and Structural Analogs of 3-(Aminomethyl)benzonitrile: A Medicinal Chemistry Perspective

Abstract

3-(Aminomethyl)benzonitrile, also known as 3-cyanobenzylamine, is a bifunctional organic building block of significant interest to the pharmaceutical and material science sectors. Its structure, featuring a nucleophilic primary amine and a versatile nitrile group positioned meta on a benzene ring, offers a rich landscape for chemical modification. This technical guide provides an in-depth analysis of the core derivatives and structural analogs of this compound. We will explore key synthetic transformations, including N-functionalization, nitrile group modifications, and the construction of complex heterocyclic scaffolds. Furthermore, this guide will delve into the application of these derivatives in drug discovery, with a particular focus on their role as privileged scaffolds in the development of kinase inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this versatile chemical entity in their work.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. An ideal scaffold should be synthetically tractable, allowing for the systematic introduction of diverse chemical functionalities. This compound emerges as such a scaffold, possessing two chemically distinct reactive centers that can be addressed orthogonally or utilized in concert to generate molecular complexity.[1]

The primary aminomethyl group serves as a potent nucleophile and a key hydrogen-bonding moiety, readily participating in reactions such as acylation, sulfonylation, and reductive amination. The nitrile group, an important pharmacophore in its own right, acts as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and can be chemically transformed into amides, carboxylic acids, or another primary amine.[2] This dual reactivity makes this compound an exceptionally versatile starting material for building libraries of compounds aimed at a wide array of biological targets.[1]

This guide will systematically deconstruct the synthetic potential and therapeutic applications of this valuable building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 10406-24-3 | [3][4][5] |

| Molecular Formula | C₈H₈N₂ | [3][4][5] |

| Molecular Weight | 132.16 g/mol | [3][4][5] |

| Boiling Point | 263.0 ± 15.0 °C at 760 mmHg | [3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [3][4] |

| Flash Point | 112.9 ± 20.4 °C | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Cyanobenzylamine, m-Cyanobenzylamine | [4][6][7] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere |[3][8] |

Part 1: The Synthetic Landscape: Derivatization Strategies

The synthetic utility of this compound stems from the ability to selectively modify its two primary functional groups. This section outlines the principal avenues for derivatization.

Core Reactivity Map

The diverse chemical transformations possible with this compound can be visualized as a series of reaction vectors originating from the core structure. Each pathway allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and molecular weight, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Caption: Workflow for a postulated Biginelli-type heterocyclic synthesis.

Part 2: Applications in Drug Discovery & Medicinal Chemistry

The derivatives of aminomethylbenzonitriles are particularly prevalent in the field of oncology, specifically in the design of protein kinase inhibitors. [9][10][11]

The Cyanobenzylamine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. [11]Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. [12] The general structure of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often includes a "hinge-binding" motif, a linker region, and a moiety that occupies an allosteric pocket. [13]The aminomethylbenzonitrile scaffold is exceptionally well-suited to function as this linker and allosteric-binding component. The amide derived from the aminomethyl group can form crucial hydrogen bonds in the linker region, while the cyanophenyl ring can occupy the allosteric site, making favorable hydrophobic and polar interactions. [13] Case Study: 4-(Aminomethyl)benzamide Derivatives as Tyrosine Kinase Inhibitors

While specific data for direct derivatives of the 3-isomer are proprietary or less prevalent in public literature, a study on the closely related 4-(aminomethyl)benzamide scaffold provides a compelling proof-of-concept for the utility of this chemical class. [13]In this work, researchers designed and synthesized a series of compounds using the 4-(aminomethyl)benzamide fragment as a flexible linker to target various receptor tyrosine kinases.

The results demonstrated that this scaffold could produce highly potent inhibitors. Notably, compounds bearing a trifluoromethylbenzene ring showed potent activity against the Epidermal Growth Factor Receptor (EGFR), a key target in several cancers. [13] Table 2: Biological Activity of Representative 4-(Aminomethyl)benzamide Analogs

| Compound ID (Reference) | Key Structural Feature | Target Kinase | % Inhibition @ 10 nM |

|---|---|---|---|

| Analog 11 [13] | (Trifluoromethyl)benzene on amide moiety | EGFR | 91% |

| Analog 13 [13]| (Trifluoromethyl)benzene on amine moiety | EGFR | 92% |

This data is presented to illustrate the therapeutic potential of the aminomethylbenzonitrile/benzamide scaffold. The high potency achieved with the 4-substituted analog strongly supports the rationale for exploring the 3-substituted isomer in similar kinase inhibitor design programs.

Structure-Activity Relationship (SAR) Considerations

Based on general principles of medicinal chemistry and data from related scaffolds, we can infer key SAR trends for derivatives of this compound: [14][15]

-

N-Acyl/Alkyl Group: The nature of the substituent on the nitrogen is critical. Its size, shape, and electronic properties will determine how it fits into the targeted binding pocket and which specific amino acid residues it interacts with.

-

Linker Geometry: The meta-substitution pattern of the core scaffold provides a distinct geometric vector compared to ortho- or para-isomers. This specific geometry can be crucial for positioning appended functional groups correctly to achieve high-affinity binding.

-

Ring Substitution: Adding other substituents (e.g., halogens, methoxy groups) to the benzonitrile ring can modulate the electronic properties of the system and provide additional interaction points, potentially improving potency or selectivity.

Part 3: Experimental Protocols

The following protocols are provided as representative examples of the key transformations discussed. Researchers should adapt these procedures based on the specific substrate and scale of their reaction. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(3-cyanobenzyl)acetamide via N-Acylation

Objective: To demonstrate a standard N-acylation of the primary amine.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a clean, dry round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed to obtain pure N-(3-cyanobenzyl)acetamide.

Protocol 2: Postulated Synthesis of a Dihydropyrimidinone Derivative via Biginelli-type Reaction

Objective: To outline a plausible one-pot synthesis of a complex heterocycle. [1] Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Maintain reflux for 12-24 hours. Monitor the formation of the product by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired dihydropyrimidinone derivative.

Conclusion and Future Outlook

This compound is a strategically valuable and synthetically versatile building block for medicinal chemistry and materials science. The presence of two distinct and reactive functional groups provides a robust platform for generating diverse molecular architectures, from simple N-substituted derivatives to complex heterocyclic systems. As demonstrated by the potent activity of its structural analogs in kinase inhibition, this scaffold holds significant promise for the development of novel therapeutics, particularly in oncology.

Future research should focus on the systematic exploration of the chemical space around the 3-cyanobenzylamine core. The synthesis and screening of focused libraries based on the derivatization strategies outlined in this guide could lead to the discovery of novel inhibitors for a range of protein targets. Furthermore, the application of advanced synthetic methodologies, including flow chemistry and automated synthesis, could accelerate the derivatization process, enabling the rapid generation and evaluation of new chemical entities based on this promising scaffold.

References

- This compound | CAS#:10406-24-3 | Chemsrc. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in the Synthesis of Heterocyclic Compounds. BenchChem.

- This compound | CAS 10406-24-3 | AMERICAN ELEMENTS ®. (n.d.). American Elements.

- Production process of aminomethyl group-containing benzamide compound. (n.d.). Google Patents.

- Specifications of this compound. (n.d.). Capot Chemical.

- Process for the preparation of 3-aminobenzonitrile replace. (n.d.). Google Patents.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Center for Biotechnology Information.

- The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate.

- Process for preparing a benzonitrile derivative. (n.d.). Google Patents.

- This compound - 10406-24-3. (n.d.). Taizhou Chuangyuan Industrial Technology Co., Ltd.

- Studies on Aminobenzothiazole and Derivatives: Part-3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Chemical and Pharmaceutical Sciences.

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed.

- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI.

- Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (n.d.). PubMed.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry.

- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.

- Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate.

- Solvent-Free Heterocyclic Synthesis. (n.d.). ACS Publications.

- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022).

- Synthesis of diverse heterocycles from β-enaminonitriles. (n.d.). ResearchGate.

- Novel aminomethyl benzene derivatives. (n.d.). Google Patents.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.

- Bioactive compounds from cyanobacteria. (n.d.). ResearchGate.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).

- Recent Reports on Bioactive Compounds from Marine Cyanobacteria in Relation to Human Health Applic

- Bioactive compounds produced by cyanobacteria. (1996). Semantic Scholar.

- Bioactive compounds showing antimicrobial properties from various algae/cyanobacteria. (n.d.). ResearchGate.

- Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. (n.d.). PubMed Central.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound - 10406-24-3 - Taizhou Chuangyuan Industrial Technology Co., Ltd. [tzchemical.com]

- 8. This compound | 10406-24-3 [sigmaaldrich.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 14. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

Predicted spectroscopic data for 3-(Aminomethyl)benzonitrile (IR, NMR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 3-(Aminomethyl)benzonitrile

This document provides a detailed predictive analysis of the spectroscopic data for this compound (CAS: 10406-24-3, Molecular Formula: C₈H₈N₂, Molecular Weight: 132.16 g/mol ).[1][2][3] As a critical building block in medicinal chemistry and materials science, a comprehensive understanding of its spectral characteristics is paramount for researchers in synthesis, quality control, and structural elucidation. This guide synthesizes data from analogous compounds and first principles to forecast the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview